
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Description
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at the 5-position, fluorine atoms at the 1- and 2-positions, and a trichloromethoxy group (-O-CCl₃) at the 3-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZBEAGVIICCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1,2,3-Trichlorobenzene
- Methodology : Bromination is achieved using brominating agents like N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts such as iron(III) bromide.
- Reaction Conditions : Typically carried out at 0°C to 60°C, with controlled addition of bromine to prevent polybromination.
- Outcome : Selective substitution at the para-position relative to existing chlorines, yielding 5-bromo-1,2,3-trichlorobenzene .
Halogen Dance Reactions
- Mechanism : Base-induced halogen migration (halogen dance) can be employed to reposition halogens selectively.
- Reagents : Strong bases like potassium tert-butoxide in tetrahydrofuran (THF) or 2-methyl-THF at ambient temperature.
- Research Findings : Surprising efficiency in isomerizing 1-bromo-2,3,4-trichlorobenzene to 1,2,3-trichloro-5-bromo-benzene, with high yields (~80%) and recyclability of starting materials.
Introduction of Fluorine and Trichloromethoxy Group
Fluorination
- Method : Electrophilic fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).
- Conditions : Mild, often at room temperature, to ensure regioselectivity.
- Note : Fluorination is directed to specific positions via directing groups or through the use of protecting groups.
Formation of the Trichloromethoxy Group
- Method : Nucleophilic substitution of suitable phenolic intermediates with trichloromethyl reagents.
- Reagents : Trichloromethyl chloroformate or trichloromethyl trichlorosilane under basic conditions.
- Reaction Conditions : Usually in polar aprotic solvents like dichloromethane, at room temperature.
Summary of Key Preparation Steps
Notable Research Findings and Data
- Environmental Impact : Use of catalytic amounts of bases and recyclable intermediates reduces waste and improves sustainability.
- Yield Data : Reactions such as halogen dance have demonstrated yields exceeding 80%, with high regioselectivity.
- Reaction Optimization : Mild reaction conditions (0–25°C) are preferred to minimize byproduct formation, especially in fluorination and substitution steps.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic attack on the bromine or fluorine atoms, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The trichloromethoxy group distinguishes this compound from analogs with other alkoxy or halogenated substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and trichloromethoxy (-O-CCl₃) groups enhance electrophilicity at the bromine site, facilitating cross-coupling reactions.
- Lipophilicity : Fluorinated alkoxy groups (e.g., -O-CH₂CF₃) increase hydrophobicity, impacting bioavailability in pharmaceutical contexts .
This compound
While direct synthesis data are absent, analogous compounds suggest plausible pathways:
Alkylation of Phenol Derivatives: Similar to the synthesis of 5-bromo-1,2-difluoro-3-(4-methoxybenzyloxy)benzene (), the trichloromethoxy group could be introduced via reaction of 5-bromo-2,3-difluorophenol with trichloromethyl bromide under basic conditions .
Borylation and Cross-Coupling : As demonstrated in , lithiation followed by borylation could enable Suzuki-Miyaura couplings to diversify the aromatic ring .
Comparison with Analogous Reactions:
- 5-Bromo-1,2-difluoro-3-(4-methoxybenzyloxy)benzene : Synthesized using NaH and 4-methoxybenzyl bromide, achieving 76% yield after purification .
Biological Activity
Overview
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromine (Br) and Fluorine (F) substituents, which enhance its reactivity and lipophilicity.
- A trichloromethoxy group that may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
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Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
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This compound | Moderate | High |
Trichloroacetic Acid | High | Moderate |
Dichloroacetate | Low | High |
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Pharmaceutical Development : Ongoing research is exploring its use as a lead compound for developing new antimicrobial agents.
- Agricultural Applications : Preliminary findings suggest efficacy as a pesticide against certain agricultural pests.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene and its derivatives?
- Methodological Answer : Halogenation and functionalization strategies are critical. For brominated aromatic compounds, radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., 2,2′-azobis(isobutyronitrile), AIBN) under reflux in carbon tetrachloride is effective. Purification via silica gel column chromatography is recommended for isolating high-purity products . Adjust reaction time (e.g., 4–6 hours) and stoichiometric ratios to optimize yields.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 500 MHz H NMR to resolve overlapping signals caused by halogen substituents. F NMR is critical for analyzing fluorine environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS), such as Triple TOF™ systems, ensures accurate molecular weight confirmation .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (>95% purity thresholds) is advised, as referenced in reagent catalogs .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Storage : Keep in a dry, ventilated area at 0–6°C to prevent decomposition. Use airtight containers to avoid moisture absorption .
- Safety Protocols : Wear nitrile gloves and goggles. Avoid inhalation by working in fume hoods. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized for halogenated benzene derivatives under varying conditions?
- Methodological Answer :
- Catalyst Screening : Test alternative radical initiators (e.g., benzoyl peroxide) to improve bromination efficiency.
- Temperature Control : Monitor reflux conditions (e.g., 90–100°C) to balance reaction rate and side-product formation .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., CCl) to assess halogenation selectivity .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar halogenated aromatics?
- Methodological Answer :
- 2D NMR Techniques : Use C-H HSQC and HMBC to assign overlapping signals in crowded aromatic regions.
- Computational Modeling : Validate spectral assignments using density functional theory (DFT) calculations for F chemical shifts .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) from reagent catalogs .
Q. How do multiple halogen substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trichloromethoxy group deactivates the benzene ring, reducing nucleophilic substitution rates. Prioritize Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids .
- Steric Hindrance : Ortho-fluorine substituents may impede catalyst access. Use bulky ligands (e.g., SPhos) to enhance regioselectivity .
Q. What are the environmental fate and stability of this compound under indoor surface conditions?
- Methodological Answer :
- Adsorption Studies : Apply microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with common indoor surfaces (e.g., glass, polymers) .
- Oxidative Stability : Expose the compound to ozone or UV light in controlled chambers to assess decomposition pathways and byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.